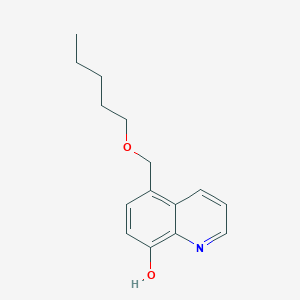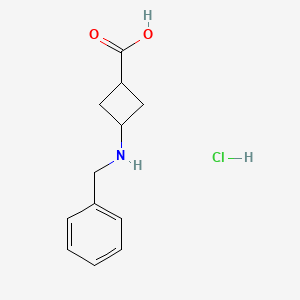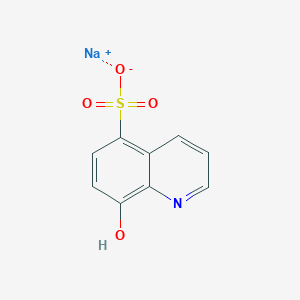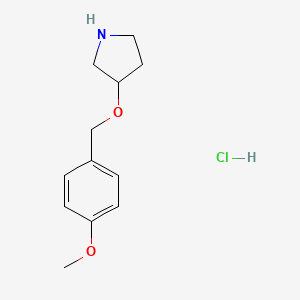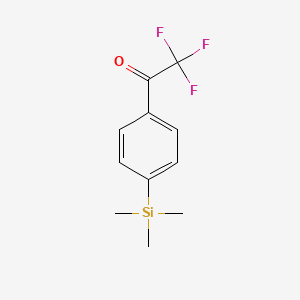
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is a chemical compound with the molecular formula C11H13F3OSi It is known for its unique structural features, which include a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trimethylsilyl)benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to achieve a high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. Additionally, the trimethylsilyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the trimethylsilyl group.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group on the phenyl ring.
1-(4-(Trimethylsilyl)phenyl)-2,2,2-trifluoroethanol: A reduced form of the ethanone compound.
Uniqueness
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
174300-23-3 |
|---|---|
分子式 |
C11H13F3OSi |
分子量 |
246.30 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-8(5-7-9)10(15)11(12,13)14/h4-7H,1-3H3 |
InChIキー |
ZVDLVPDOZBPWRL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





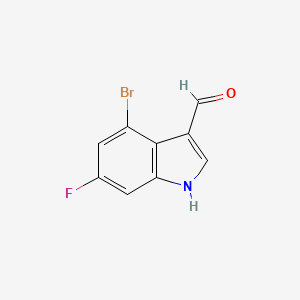
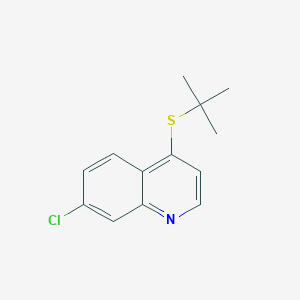


![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
